molecular formula C10H16N2O2 B13354283 (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol

Cat. No.: B13354283
M. Wt: 196.25 g/mol
InChI Key: LGMNAAONQMIIHS-QVDQXJPCSA-N
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Description

(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol is an organic compound that features a tetrahydrofuran ring substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using 3,4,5-trimethyl-1H-pyrazole as a nucleophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol would depend on its specific applications. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-2-ol: Similar structure but with a different position of the hydroxyl group.

    (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

The uniqueness of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol lies in its specific substitution pattern and the combination of the tetrahydrofuran ring with the pyrazolyl group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(3S)-4-(3,4,5-trimethylpyrazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C10H16N2O2/c1-6-7(2)11-12(8(6)3)9-4-14-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9?,10-/m1/s1

InChI Key

LGMNAAONQMIIHS-QVDQXJPCSA-N

Isomeric SMILES

CC1=C(N(N=C1C)C2COC[C@H]2O)C

Canonical SMILES

CC1=C(N(N=C1C)C2COCC2O)C

Origin of Product

United States

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